molecular formula C11H12ClNO B1517182 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde CAS No. 110405-86-2

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B1517182
CAS RN: 110405-86-2
M. Wt: 209.67 g/mol
InChI Key: AFHHLLAGAHZCKB-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is 209.67 . The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a solid substance . Its molecular weight is 209.67 , and its molecular formula is C11H12ClNO .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

The pyrrolidine ring found in 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a common feature in many bioactive compounds. Its presence is crucial in the synthesis of novel molecules with potential therapeutic effects. The compound can serve as a precursor in the design of small molecules that may interact with biological targets, such as enzymes or receptors .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound is valuable as a building block for creating more complex heterocyclic structures. Its reactivity allows for the formation of diverse chemical architectures, which are essential in developing new materials and pharmaceuticals .

Material Science: Functionalization of Polymers

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde can be used to modify the properties of polymers. By incorporating this compound into polymer chains, scientists can create materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Analytical Chemistry: Chromatographic Studies

This compound’s unique structure makes it suitable for use as a standard in chromatographic studies. It can help in the calibration of equipment and serve as a reference point for the analysis of similar compounds .

Chemical Synthesis: Catalyst Development

Researchers can use 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde in the development of catalysts. These catalysts could be applied in various chemical reactions to increase efficiency and selectivity .

Pharmacology: Drug Metabolism Studies

The compound’s role in drug metabolism studies is significant. It can be used to understand how drugs are metabolized in the body, leading to the development of safer and more effective medications .

Neurochemistry: Neurotransmitter Mimetics

Due to the structural similarity to certain neurotransmitters, 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde could be used in the study of neurochemical processes and as a mimetic in neurological research .

Environmental Science: Degradation Research

Lastly, this compound can be utilized in environmental science to study degradation processes. Understanding how such compounds break down in the environment is crucial for assessing their long-term impact and developing eco-friendly alternatives .

Future Directions

The pyrrolidine ring, a key feature of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde, is widely used by medicinal chemists to design and develop new pharmaceutical compounds . The unique properties of this ring, such as its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, make it a promising scaffold for future drug discovery .

Mechanism of Action

properties

IUPAC Name

2-chloro-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHHLLAGAHZCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279830
Record name 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110405-86-2
Record name 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110405-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2-chloro-6-fluorobenzaldehyde (2.00 g, 12.6 mmol, 1.00 equiv), pyrrolidine (1.34 g, 18.8 mmol, 1.49 equiv), potassium carbonate (4.34 g, 31.4 mmol, 2.49 equiv), and dimethyl sulfoxide (20 mL). The resulting solution was stirred overnight at 100° C. in an oil bath. Then diluted with H2O (20 mL). The resulting solution was extracted with dichloromethane (3×20 mL) and the organic layers were combined, washed with H2O (3×10 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/15) to yield 1.40 g (53% yield) of 2-chloro-6-(pyrrolidin-1-yl)benzaldehyde as a yellow solid. 1H NMR 300 MHz (CDCl3) δ 10.49 (s, 1H), 7.20-7.25 (m, 1H), 6.73-6.78 (m, 2H), 3.14-3.19 (m, 4H), 1.94-2.02 (m, 4H). LCMS (ESI, m/z): 210 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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